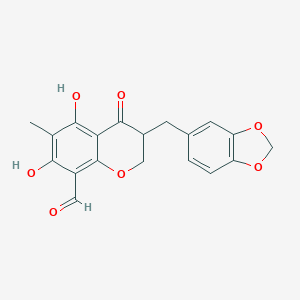
Ophiopogonanone C
Descripción general
Descripción
CID 10871974 is a natural product found in Ophiopogon japonicus and Ophiopogon with data available.
Aplicaciones Científicas De Investigación
Medicina Tradicional
Ophiopogonanone C se encuentra en los tubérculos de Ophiopogon japonicus, una planta nativa del este de Asia . Esta planta es bien conocida en la medicina tradicional, particularmente en China, donde se utiliza para el tratamiento de la tos seca y la tisis .
Actividades Farmacológicas
La planta Ophiopogon japonicus, que contiene this compound, tiene actividades farmacológicas y eficacias clínicas similares a Liriopes radix . Esto sugiere que this compound también puede compartir estas propiedades.
Análisis de la Composición Química
This compound es uno de los homoisoflavonoides que se encuentran en Ophiopogon japonicus . Se utiliza como marcador en la comparación química y la evaluación de la calidad de Ophiopogon japonicus y Liriopes radix .
Impacto de las Prácticas Agrícolas
Los estudios han encontrado que el uso de paclobutrazol, un regulador del crecimiento de las plantas, puede reducir el contenido de this compound en Ophiopogon japonicus . Esto destaca el impacto de las prácticas agrícolas en la composición química de las plantas medicinales.
Aplicaciones Terapéuticas Potenciales
Si bien las aplicaciones terapéuticas específicas de this compound no se mencionan en las fuentes, el uso tradicional de Ophiopogon japonicus en el tratamiento de afecciones respiratorias sugiere aplicaciones potenciales en esta área .
Orientaciones para Futuras Investigaciones
Dado el uso tradicional y las actividades farmacológicas de Ophiopogon japonicus, las futuras investigaciones podrían explorar el papel específico de this compound en estos efectos. Además, el impacto de las prácticas agrícolas en su contenido sugiere la necesidad de investigar métodos de cultivo sostenibles .
Mecanismo De Acción
Ophiopogonanone C, also known as D84980 or 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde, is a homoisoflavonoidal compound isolated from the tuber of Ophiopogon japonicas . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known to possess antioxidant, antibacterial, anti-inflammatory, and antitumor activities .
Biochemical Pathways
More research is needed to elucidate the specific biochemical pathways and their downstream effects influenced by this compound .
Result of Action
This compound has been found to exhibit antioxidant, antibacterial, anti-inflammatory, and antitumor activities . .
Action Environment
It is known that the compound is isolated from the tuber of Ophiopogon japonicas, which grows well in full sun or partial shade in well-drained, moist sandy or sandy-loam soils with a pH between 6.5 and 7.5 . .
Análisis Bioquímico
Biochemical Properties
It is known that its chemical structure includes a cyclopentene ring and a ketone group
Cellular Effects
Ophiopogonanone C has been found to have significant effects on various types of cells and cellular processes . It has been shown to downregulate the expression of interleukin (IL)-6 and IL-8, which were enhanced by senescent normal human dermal fibroblasts . Moreover, it decreased IL-6 production in a strong and concentration-dependent manner .
Molecular Mechanism
It has been suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For example, the compound has been found to significantly decrease the content of certain steroidal saponins in Ophiopogonis Radix over time . Additionally, this compound itself also significantly decreased from 2.66 to 1.33 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways . The compound undergoes demethylenation, dehydrogenation, hydroxylation, methylation, and glucuronidation . It also forms conjugates with glutathione .
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-9-16(21)12(6-20)19-15(17(9)22)18(23)11(7-24-19)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-6,11,21-22H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUXTCZWTTUERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ophiopogonanone C in the context of Ophiopogon japonicus?
A1: this compound is a flavonoid found in the tuber of Ophiopogon japonicus [, ]. While research on this specific compound is limited, it belongs to a class of compounds known for their potential pharmacological activities.
Q2: How does the application of paclobutrazol, a plant growth regulator, impact the levels of this compound in Ophiopogon japonicus?
A2: Research indicates that the use of paclobutrazol in the cultivation of Ophiopogon japonicus can significantly decrease the levels of this compound in the tuber []. This finding suggests that paclobutrazol may interfere with the plant's secondary metabolite production, potentially impacting the overall phytochemical profile of Ophiopogon japonicus.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


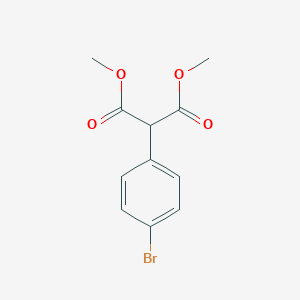
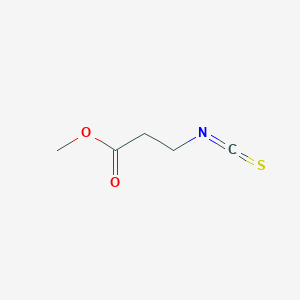

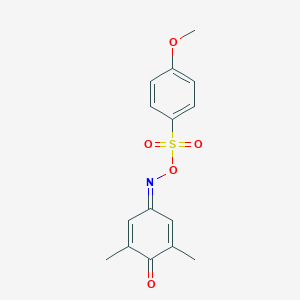
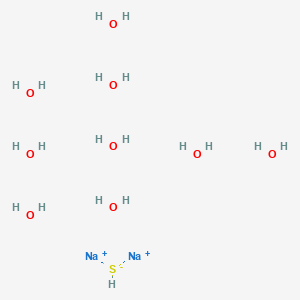

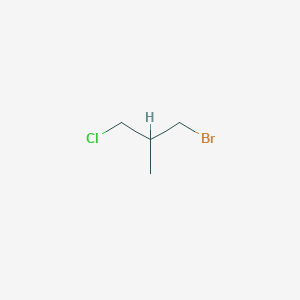
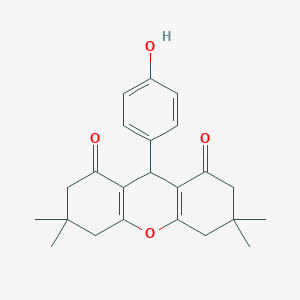
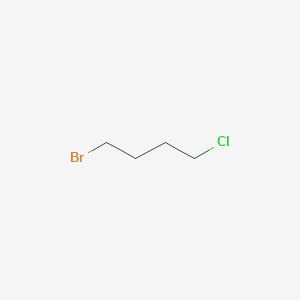
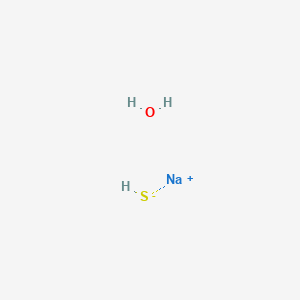
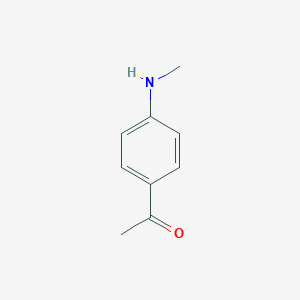
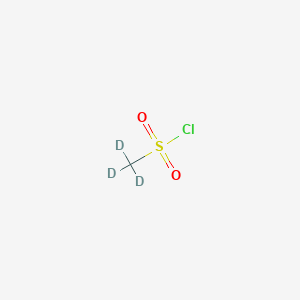

![2,2/'-Bibicyclo[2.2.1]heptane](/img/structure/B103976.png)
